molecular formula C6H12ClNO3 B6147249 methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride CAS No. 1384264-13-4

methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride

Cat. No.: B6147249
CAS No.: 1384264-13-4
M. Wt: 181.62 g/mol
InChI Key: FZOASUHNNJEQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride: is a chemical compound with the molecular formula C6H11NO3·HCl and a molecular weight of 181.62 g/mol. It is a derivative of oxetane, a four-membered cyclic ether, and contains an amino group and a methyl ester group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Aza-Michael Addition: One common synthetic route involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This reaction typically requires a base catalyst and is performed under mild conditions.

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the formation of the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the oxetane ring or the amino group, often involving nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles and electrophiles, depending on the specific reaction

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound

  • Reduction: Reduced derivatives of the compound

  • Substitution: Substituted derivatives at the oxetane ring or amino group

Scientific Research Applications

Chemistry: Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of oxetane derivatives and other heterocyclic compounds. Biology: The compound is used in biological studies to investigate the biological activity of oxetane derivatives and their potential as therapeutic agents. Medicine: It is explored for its potential medicinal properties, including its use as a precursor in the synthesis of pharmaceuticals. Industry: The compound is utilized in the chemical industry for the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride exerts its effects depends on its specific application. In biological and medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate: This compound is similar but contains a Boc-protected amino group.

  • Methyl 2-(oxetan-3-yl)-2-[(2,2,2-trifluoroethyl)amino]acetate: This compound has a trifluoroethyl group instead of a methyl group.

  • Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(oxetan-3-yl)acetate: This compound has a benzyloxy carbonyl group protecting the amino group.

Uniqueness: Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and applications. Its oxetane ring provides a rigid structure that can influence its reactivity and biological activity.

Properties

CAS No.

1384264-13-4

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl 2-amino-2-(oxetan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5(7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H

InChI Key

FZOASUHNNJEQRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1COC1)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.